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For Immediate Release

For researchers, scientists, and professionals in drug development, ensuring the purity and
safety of pharmaceutical compounds is paramount. This guide provides a comparative analysis
of the Limit of Detection (LOD) and Limit of Quantification (LOQ) for Sofosbuvir impurity N, a
known diastereomer of the active pharmaceutical ingredient. Understanding the capabilities of
various analytical methods to detect and quantify this impurity is critical for quality control and
regulatory compliance.

Unveiling the Limits: A Data-Driven Comparison

The ability to detect and accurately quantify impurities is a cornerstone of robust drug
development. This section presents a summary of reported LOD and LOQ values for
Sofosbuvir impurity N using different analytical techniques.
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. . . . Limit of
. Impurity Name in Limit of Detection .
Analytical Method Quantification
Study (LOD)
(LOQ)
RP-HPLC Diastereomer imp. 0.007% 0.02%
RP-HPLC Phosphoryl impurity* 0.03% (0.12 pg) 1.50% (0.375 pg)

Note: It is not definitively confirmed that the "Phosphoryl impurity” is identical to Sofosbuvir
impurity N, a known diastereomer.

In-Depth Look: Experimental Methodologies

A detailed understanding of the experimental protocols is essential for replicating and
comparing results. The following outlines a typical methodology for determining the LOD and
LOQ of Sofosbuvir impurities by RP-HPLC, based on established practices and regulatory
guidelines.

Experimental Protocol: RP-HPLC Method for Sofosbuvir
and its Impurities

1. Instrumentation and Chromatographic Conditions:

o System: A gradient High-Performance Liquid Chromatography (HPLC) system equipped with
a UV detector.

e Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 um patrticle size).

o Mobile Phase: A suitable gradient mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic
acid in water) and an organic solvent (e.g., acetonitrile).

o Flow Rate: Typically 1.0 mL/min.
» Detection Wavelength: 260 nm.
e Injection Volume: 10 pL.

o Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).
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2. Standard and Sample Preparation:

o Standard Stock Solution: Prepare a stock solution of Sofosbuvir and its impurities, including
impurity N, in a suitable diluent (e.g., a mixture of water and acetonitrile).

» Calibration Standards: Prepare a series of calibration standards by diluting the stock solution
to various concentrations.

e Sample Solution: Prepare the test sample containing Sofosbuvir at a known concentration.
3. Determination of Limit of Detection (LOD) and Limit of Quantification (LOQ):

The determination of LOD and LOQ is performed in accordance with the International Council
for Harmonisation (ICH) Q2(R1) guidelines. The most common approach is the calibration

curve method:

 Linearity: A calibration curve is established by plotting the peak area response against the
concentration of the impurity. The linearity is evaluated by the correlation coefficient (r?),
which should be close to 1.

e Calculation: The LOD and LOQ are calculated from the standard deviation of the response
and the slope of the calibration curve using the following formulas:

o LOD=33x(0/S)
o LOQ=10x(c/S)
o Where:
» 0O is the standard deviation of the y-intercepts of the regression line.

» S is the slope of the calibration curve.

Visualizing the Workflow

To further clarify the process, the following diagram illustrates the experimental workflow for
determining the LOD and LOQ of Sofosbuvir impurity N.
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Caption: Experimental workflow for LOD and LOQ determination.
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This guide provides a foundational understanding of the analytical limits for detecting
Sofosbuvir impurity N. For specific applications, method validation should always be
performed to ensure the suitability of the chosen analytical procedure.

« To cite this document: BenchChem. [Limit of detection (LOD) and quantification (LOQ) for
Sofosbuvir impurity N]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10799765#limit-of-detection-lod-and-quantification-
log-for-sofosbuvir-impurity-n]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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